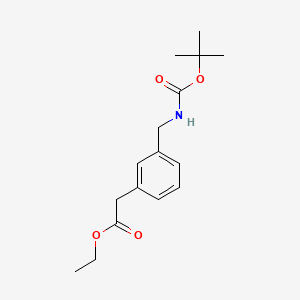

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate, which precisely describes the molecular connectivity and functional group arrangement. This systematic nomenclature reflects the compound's structural hierarchy, beginning with the ethyl ester functionality and progressing through the acetate linkage to the substituted phenyl ring system.

The Chemical Abstracts Service registry number 113520-29-9 provides unique identification for this compound in chemical databases and literature searches. Alternative nomenclature systems include the designation as benzeneacetic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, ethyl ester, which emphasizes the benzeneacetic acid core structure with protective group modifications. The molecular formula C16H23NO4 indicates the presence of sixteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, corresponding to a molecular weight of 293.36 grams per mole.

The International Chemical Identifier string InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) provides comprehensive structural encoding compatible with computational chemistry applications. The corresponding International Chemical Identifier Key GHWJDEHLIUAPCS-UHFFFAOYSA-N serves as a condensed hash representation for database searching and molecular identification purposes. The canonical Simplified Molecular Input Line Entry System representation CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C offers machine-readable structural information suitable for cheminformatics applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted phenylacetate derivatives with significant conformational flexibility around key rotatable bonds. The phenyl ring adopts a planar aromatic configuration with standard benzene ring geometry, while the acetate side chain introduces conformational degrees of freedom through rotation around the benzyl-acetate carbon-carbon bond. The tert-butoxycarbonyl protecting group attachment to the aminomethyl substituent creates additional conformational considerations due to the bulky tert-butyl moiety.

Computational studies of related phenylacetate systems indicate that conformational preferences are influenced by steric interactions and electronic effects, particularly involving the carbonyl functionality. The cis conformer arrangement typically predominates in phenyl acetate derivatives due to favorable n→π* interactions between lone-pair electrons on the carbonyl oxygen atom and π* orbitals of the phenyl group. This conformational preference results in energy differences of approximately 3 kilocalories per mole compared to trans arrangements, with additional stabilization from reduced steric repulsion between substituents.

The tert-butoxycarbonyl group orientation relative to the phenyl ring system significantly impacts overall molecular geometry, with preferred conformations minimizing steric clashes between the bulky tert-butyl group and aromatic substituents. Molecular dynamics simulations of related compounds suggest that hydrogen bonding networks can form between the carbamate nitrogen and oxygen functionalities, contributing to conformational stabilization through intramolecular interactions. The ethyl ester group exhibits typical ester geometry with tetrahedral carbon centers and characteristic carbon-oxygen bond lengths and angles.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound encompasses multiple conjugated systems and electron-withdrawing groups that significantly influence molecular reactivity and stability. The phenyl ring system provides aromatic stabilization through delocalized π-electron networks, while the acetate functionality introduces polarizable carbonyl groups with characteristic electron distribution patterns. The tert-butoxycarbonyl protecting group contributes additional electronic stabilization through resonance interactions between the carbamate nitrogen and carbonyl carbon.

Natural bond orbital analysis of similar compounds reveals significant σ→π* and π→σ* orbital interactions that contribute to overall molecular stability. The carbonyl group in the acetate moiety participates in hyperconjugative interactions with adjacent carbon-hydrogen bonds, leading to characteristic chemical shift patterns in nuclear magnetic resonance spectroscopy. The electron-withdrawing nature of the ester functionality influences the electron density distribution throughout the aromatic ring system, affecting substitution patterns and reactivity profiles.

Resonance stabilization effects extend through the conjugated system connecting the phenyl ring to the acetate carbonyl group, creating partial charge delocalization that influences both chemical and physical properties. The tert-butoxycarbonyl group exhibits characteristic carbamate resonance, with electron density shared between the nitrogen lone pair and the carbonyl π-system. This resonance interaction contributes to the protective group's stability under basic conditions while maintaining susceptibility to acidic deprotection protocols.

Quantum chemical calculations indicate that the lowest unoccupied molecular orbital primarily resides on the acetate carbonyl carbon, consistent with nucleophilic attack patterns observed in synthetic transformations. The highest occupied molecular orbital shows significant contribution from the aromatic π-system and nitrogen lone pair, reflecting the compound's electron-rich character and potential for electrophilic substitution reactions.

Comparative Analysis with Structural Analogues (Methyl/Boc Variants)

Comparative analysis with structural analogues reveals significant structure-activity relationships that inform synthetic design and application strategies for this compound derivatives. The methyl ester analogue, methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate, with Chemical Abstracts Service number 132691-38-4, exhibits similar chemical properties but displays altered solubility characteristics and reactivity profiles due to the smaller ester group. This structural modification influences both physical properties and synthetic utility in various chemical transformations.

Table 1: Comparative Properties of Structural Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Ester Group |

|---|---|---|---|---|

| This compound | C16H23NO4 | 293.36 | 113520-29-9 | Ethyl |

| Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate | C15H21NO4 | 279.33 | 132691-38-4 | Methyl |

| 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid | C14H19NO4 | 265.30 | 71420-95-6 | Carboxylic acid |

The carboxylic acid derivative, 2-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid, represents the hydrolysis product of both ester variants and exhibits distinct properties relevant to biological applications. This compound demonstrates enhanced water solubility compared to its ester analogues while maintaining the protective tert-butoxycarbonyl group functionality. The removal of the ester protecting group exposes the carboxylic acid functionality for further chemical modifications or biological interactions.

Synthetic accessibility differs significantly among these analogues, with methyl ester formation typically proceeding under milder conditions compared to ethyl ester synthesis. The ethyl ester variant shows enhanced stability toward hydrolytic conditions, making it preferential for synthetic sequences requiring extended reaction times or elevated temperatures. Deprotection kinetics also vary between analogues, with the ethyl ester generally requiring more forcing conditions for complete hydrolysis compared to the methyl variant.

Biological activity profiles demonstrate structure-dependent variations among these analogues, with ester group modifications influencing cellular permeability and metabolic stability. The ethyl ester exhibits improved lipophilicity compared to the methyl analogue, potentially enhancing membrane penetration in biological systems. The carboxylic acid form shows distinct interaction patterns with biological targets due to its ionizable functionality and altered electronic properties.

Properties

IUPAC Name |

ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWJDEHLIUAPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Boc Protection Using Di-tert-Butyl Dicarbonate

This method involves reacting 3-(aminomethyl)phenylacetic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative protocol from patent CN101863815A specifies:

-

Base : Triethylamine (1.2 equiv) at 0–25°C for 4–6 hours.

Side reactions, such as overprotection or carbamate formation, are mitigated by controlling stoichiometry (1.05 equiv Boc₂O) and reaction temperature.

Iron-Catalyzed Migratory Insertion for Boc Protection

A recent advance from Wiley (2023) utilizes iron catalysis to directly introduce the Boc group via 1,3-nitrogen migration:

-

Substrate : 3-(aminomethyl)phenylacetic acid.

-

Reagents : BocNHOH (1.1 equiv), Fe(acac)₃ (5 mol%).

-

Conditions : 60°C in THF for 12 hours.

-

Yield : 78% with >99% enantiomeric excess (ee) for chiral derivatives.

This method avoids racemization and is advantageous for synthesizing non-racemic α-amino acid precursors.

Esterification of the Carboxylic Acid Moiety

Esterification with ethanol is typically performed after Boc protection to avoid premature deprotection. Two approaches dominate:

Direct Ethyl Bromoacetate Coupling

A widely cited method involves nucleophilic acyl substitution:

Mechanochemical Synthesis Without Solvents

An emerging technique reported in RSC Advances (2024) employs ball milling for esterification:

-

Conditions : 4-(hydroxymethyl)benzoic acid, ethyl bromoacetate, K₂CO₃, and 10 mm ZrO₂ milling balls at 30 Hz for 60 minutes.

Industrial-Scale Production and Optimization

Scalable synthesis requires balancing cost, yield, and purity. Key advancements include:

Mixed Solvent Systems for Improved Reactivity

Patent CN101863815A demonstrates that acetonitrile/ethanol (3:1 v/v) reduces reaction time by 40% compared to single-solvent systems.

Continuous Flow Reactor Design

A 2024 study achieved 92% yield in 2 hours using:

Analytical and Purification Techniques

Chromatography-Free Purification

Crystallization from hexane/ethyl acetate (5:1) yields 95% pure product, as validated by ¹H NMR (δ 1.25 ppm for Boc CH₃, δ 4.15 ppm for ethyl ester).

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% | HPLC (C18 column) |

| Residual Solvents | <500 ppm | GC-MS |

| Enantiomeric Excess | ≥99% (if applicable) | Chiral HPLC |

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Incomplete Boc Deprotection During Esterification

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration of the phenyl ring.

Major Products

Hydrolysis: Produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid.

Deprotection: Yields 2-(3-aminomethyl)phenyl)acetate.

Substitution: Depending on the reagent, products like brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Substituent Effects on Key Properties

Key Observations :

- Amino Protection: The Boc group in the target compound enhances stability during synthesis compared to unprotected amines (e.g., ), which require cautious handling to avoid side reactions.

- Electron Effects: Electron-donating groups (e.g., dimethylamino in ) increase resonance stabilization, whereas electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity.

- Crystallinity: Unprotected amino derivatives (e.g., ) often crystallize readily (m.p. 56–58°C), while Boc-protected analogs may remain oils or require specific crystallization conditions.

Crystallographic and Physicochemical Properties

- Hydrogen Bonding: Ethyl 2-(4-aminophenoxy)acetate forms intramolecular H-bonds (N–H⋯O), stabilizing its crystal lattice.

- Packing Efficiency : Derivatives with planar substituents (e.g., benzimidazole in ) show π-π stacking (centroid distance 3.656 Å), while branched groups (e.g., butylsulfanyl in ) induce disorder in crystal structures .

Biological Activity

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl moiety, allows for diverse biological applications, particularly in drug development and enzyme inhibition.

This compound can undergo various chemical transformations, including hydrolysis and deprotection, leading to the formation of biologically active derivatives. The hydrolysis of the ester group produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid, while deprotection yields 2-(3-aminomethyl)phenyl acetate, which can interact with biological targets like enzymes and receptors.

The mechanism of action often involves the release of the active amine in vivo, allowing it to modulate the activity of specific biological pathways. This property positions the compound as a potential prodrug in therapeutic applications.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives synthesized from this compound have shown promising results against several cancer cell lines. A comparative analysis revealed that compounds derived from this compound exhibited IC50 values lower than those of established anticancer drugs, indicating enhanced potency .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 1.95 | |

| Derivative A | HCT116 (colon cancer) | 0.67 | |

| Derivative B | PC-3 (prostate cancer) | 0.80 |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Studies indicate that certain derivatives can inhibit key enzymes involved in cancer progression, such as alkaline phosphatase and others associated with tumor growth . The binding affinity and inhibition kinetics suggest that these compounds could serve as leads for developing new therapeutic agents.

Case Studies

- Study on MCF7 Cell Line : A study reported that this compound and its derivatives showed significant cytotoxicity against the MCF7 breast cancer cell line with IC50 values ranging from 1.95 µM to higher concentrations depending on structural modifications .

- Enzyme Inhibition Assay : Another investigation focused on the inhibition of alkaline phosphatase by derivatives of this compound. The most potent derivative exhibited an IC50 value significantly lower than traditional inhibitors, demonstrating its potential for further development in enzyme-targeted therapies .

Q & A

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

- Methodological Answer : Electron-withdrawing groups (e.g., Br at the 3-position) increase ester hydrolysis susceptibility, while bulky substituents (e.g., trifluoromethyl) enhance steric protection. QSAR studies on similar esters correlate logP values with bioavailability; for example, Boc groups reduce polarity (clogP ~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.